

Application Notes and Protocols for Assessing Fenebrutinib Efficacy in EAE Models

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Compound of Interest

Compound Name: Fenebrutinib

Cat. No.: B560142

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Introduction

Fenebrutinib (also known as GDC-0853) is an investigational, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a crucial signaling enzyme in both B cells and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] By inhibiting BTK, **fenebrutinib** has the potential to modulate the inflammatory cascades implicated in the pathogenesis of multiple sclerosis (MS).[2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating key pathological features of the human disease, including inflammation, demyelination, and axonal damage. These application notes provide detailed protocols for assessing the efficacy of **fenebrutinib** in EAE models, including data presentation, experimental methodologies, and visualization of relevant pathways.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of **fenebrutinib** in EAE models.

Table 1: Effect of **Fenebrutinib** on Clinical Score in MOG_{35–55}-induced EAE in Mice

Treatment Group	Mean Peak Clinical Score (\pm SEM)	Cumulative Disease Score (\pm SEM)	Statistical Significance (vs. Vehicle)
Vehicle	3.5 \pm 0.2	45.3 \pm 3.1	-
Fenebrutinib (10 mg/kg, b.i.d.)	2.1 \pm 0.3	28.7 \pm 4.5	p < 0.01

Data are representative and compiled from graphical representations in preclinical studies.[1]

Table 2: Histopathological Analysis of Spinal Cords from **Fenebrutinib**-Treated EAE Mice

Treatment Group	Demyelination (% Area \pm SEM)	Axonal Loss (% Area \pm SEM)	Microglial Activation (Iba-1 ⁺ cells/mm ² \pm SEM)
Vehicle	25.8 \pm 3.2	15.2 \pm 2.1	12.5 \pm 1.8
Fenebrutinib (5.0 mg/kg, b.i.d.)	12.1 \pm 2.5	7.8 \pm 1.5	6.2 \pm 1.1**

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative from studies on BTK inhibitors in EAE.[4]

Table 3: Flow Cytometry Analysis of CNS-Infiltrating Immune Cells in **Fenebrutinib**-Treated EAE Mice

Treatment Group	CD4 ⁺ T cells (x10 ³ \pm SEM)	CD19 ⁺ B cells (x10 ³ \pm SEM)	CD11b ⁺ Ly6G ⁻ Monocytes/Macrophages (x10 ³ \pm SEM)
Vehicle	150.2 \pm 15.8	35.5 \pm 4.1	250.6 \pm 22.3
Fenebrutinib (10 mg/kg, b.i.d.)	85.6 \pm 10.2*	15.2 \pm 2.5	135.8 \pm 18.9

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative based on the known effects of BTK inhibitors on immune cell infiltration in EAE.

Experimental Protocols

EAE Induction Protocol (MOG_{35–55} in C57BL/6 Mice)

This protocol describes the induction of chronic progressive EAE in female C57BL/6 mice.

Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG)_{35–55} peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS), sterile
- Female C57BL/6 mice, 8-12 weeks old

Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG_{35–55} in CFA at a final concentration of 2 mg/mL MOG_{35–55}. Ensure a stable emulsion is formed by vigorous mixing.
- Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG_{35–55}/CFA emulsion over two sites on the flank.
- Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

Fenebrutinib Administration Protocol

This protocol outlines the prophylactic administration of **fenebrutinib**.

Materials:

- **Fenebrutinib** (GDC-0853)

- Vehicle (e.g., 1% Hydroxypropyl methylcellulose)
- Oral gavage needles

Procedure:

- Preparation of **Fenebrutinib** Suspension: Prepare a suspension of **fenebrutinib** in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
- Administration: Starting from the day of immunization (Day 0), administer **fenebrutinib** or vehicle orally via gavage twice daily (b.i.d.) at a volume of 10 mL/kg.^[1] Continue administration for the duration of the study (e.g., 23-30 days).

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

Scoring Scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb paralysis and forelimb weakness
- 5: Moribund or dead

Histological Analysis

At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis.

Procedure:

- Tissue Processing: Post-fix spinal cords in 4% PFA, process, and embed in paraffin.
- Staining:
 - Hematoxylin and Eosin (H&E): For assessment of inflammation and immune cell infiltration.
 - Luxol Fast Blue (LFB): For visualization of myelin and assessment of demyelination.
 - Immunohistochemistry (IHC):
 - Iba-1: To identify and quantify microglia/macrophages.
 - Neurofilament-H (NF-H): To assess axonal integrity and damage.
 - CD45: To label infiltrating leukocytes.
- Quantification: Capture images of stained sections and quantify the area of inflammation, demyelination, and axonal loss, as well as the density of Iba-1⁺ cells using image analysis software.

Flow Cytometry of CNS-Infiltrating Immune Cells

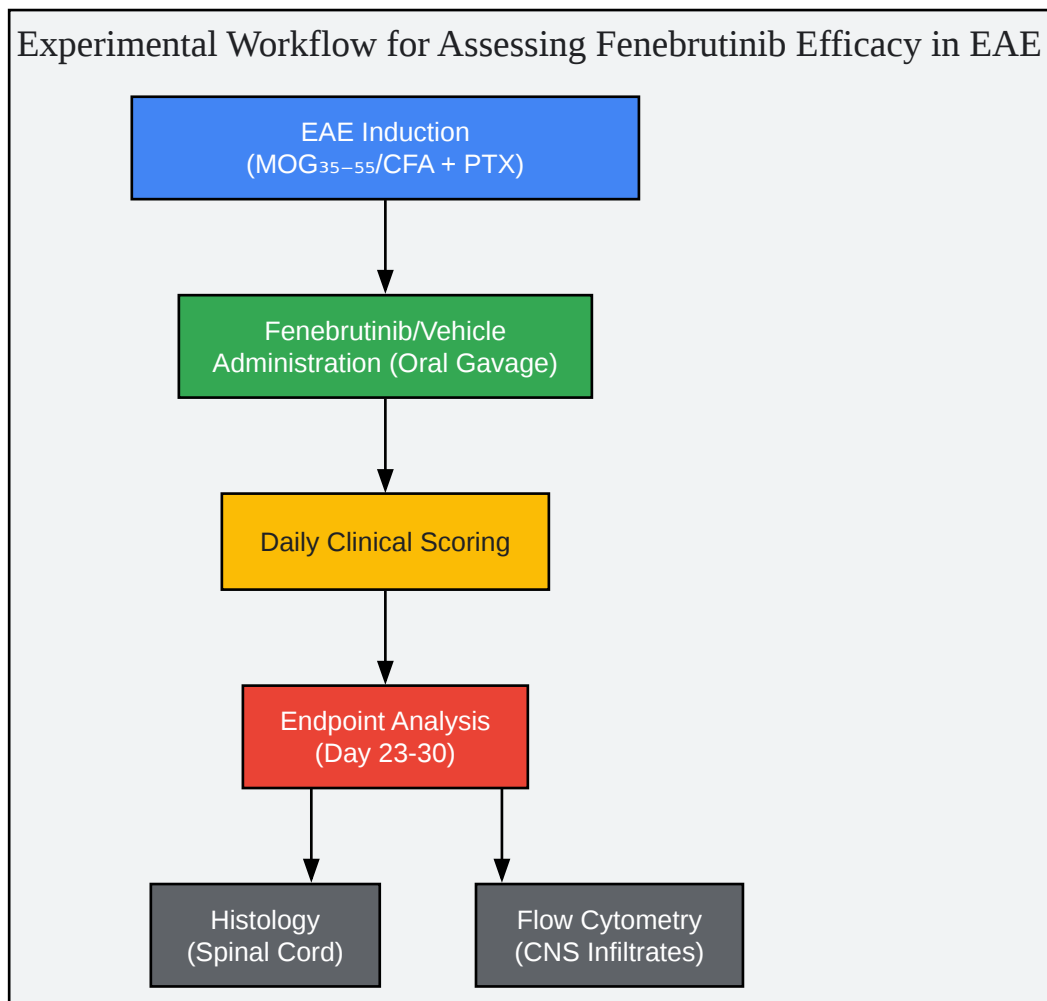
Isolate mononuclear cells from the brain and spinal cord of perfused mice at the peak of disease.

Procedure:

- Tissue Dissociation: Mechanically and enzymatically dissociate brain and spinal cord tissue to obtain a single-cell suspension.
- Mononuclear Cell Isolation: Use a density gradient (e.g., Percoll) to isolate mononuclear cells.
- Antibody Staining: Stain cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45 for total leukocytes, CD4 for T-helper cells, CD19 for B cells, CD11b and Ly6G for monocytes/macrophages and neutrophils).

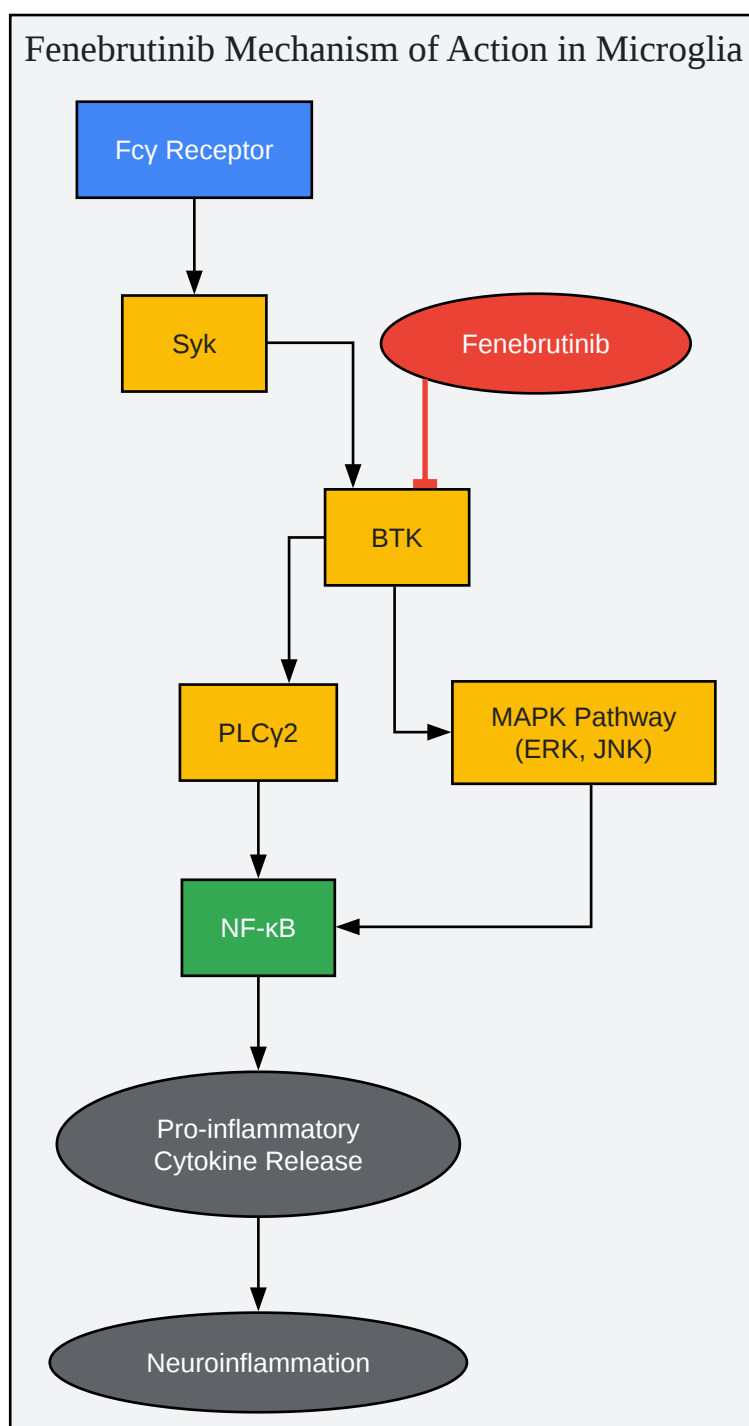
- Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell subsets.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating **Fenebrutinib** in EAE models.



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Caption: **Fenebrutinib**'s inhibitory effect on the BTK signaling pathway in microglia.

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